molecular formula C27H30F6N2O2 B566028 17α-Dutasteride CAS No. 1796930-46-5

17α-Dutasteride

Cat. No.: B566028
CAS No.: 1796930-46-5
M. Wt: 528.539
InChI Key: JWJOTENAMICLJG-UWKVNAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Isomeric Relationships

17α-Dutasteride is a stereoisomer of the synthetic 4-azasteroid compound dutasteride, distinguished by the spatial orientation of its substituents at the 17-position. The compound features a modified androstane backbone with a carboxamide group at C17 and a trifluoromethylphenyl moiety at the N-terminus. Its core structure includes a fused tetracyclic system (A, B, C, and D rings), with the D-ring containing a lactam functional group essential for 5α-reductase inhibition.

The critical structural distinction between this compound and its pharmacologically active counterpart, dutasteride (17β-configuration), lies in the stereochemical arrangement of the carboxamide group at position 17. This epimerization alters the molecule's three-dimensional conformation, potentially affecting its binding affinity to target enzymes. The compound also shares structural homology with finasteride but differs in its dual inhibition profile due to the presence of fluorine substituents and extended alkyl chains.

Structural Feature Description
Core Skeleton Modified androstane with tetracyclic rings (A, B, C, D)
C17 Substituent Carboxamide group in α-configuration
N-Terminal Group 2,5-Bis(trifluoromethyl)phenyl
Key Functional Groups Lactam (D-ring), fluorinated aromatic system, stereospecific carboxamide

IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4aR,4bS,6aS,7R,9aS,9bS,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-4a,6a-dimethyl-2-oxo-1H,2H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H,11H,11aH-indeno[5,4-f]quinoline-7-carboxamide . This systematic name encodes:

  • Ring System : Indeno[5,4-f]quinoline framework with specific hydrogenation states
  • Stereochemistry : Absolute configurations at seven chiral centers (4aR, 4bS, 6aS, 7R, 9aS, 9bS, 11aR)
  • Substituents :
    • Methyl groups at 4a and 6a positions
    • Oxo group at C2
    • Carboxamide linkage at C7 with 2,5-bis(trifluoromethyl)phenyl group

The α-designation at C17 refers to the carboxamide group's orientation below the steroid plane, contrasting with the β-configuration in therapeutic dutasteride. This stereochemical distinction is formally denoted in the CAS registry number 1796930-46-5 , which uniquely identifies the 17α-epimer.

Molecular Formula and Weight Analysis (C27H30F6N2O2)

The molecular formula C27H30F6N2O2 corresponds to a calculated exact mass of 528.2147 g/mol , with the following elemental composition:

Element Quantity Percentage Composition
C 27 61.36%
H 30 5.72%
F 6 21.58%
N 2 5.30%
O 2 6.04%

Mass spectrometric analysis reveals characteristic fragmentation patterns, including loss of the trifluoromethylphenyl group (m/z 264) and cleavage of the lactam ring (m/z 461). The molecular weight of 528.53 g/mol (experimentally determined) shows close agreement with theoretical values, confirming formula integrity. X-ray crystallography data indicate a density of 1.3 g/cm³ and planar geometry at the carboxamide linkage, stabilized by intramolecular hydrogen bonding.

Properties

CAS No.

1796930-46-5

Molecular Formula

C27H30F6N2O2

Molecular Weight

528.539

IUPAC Name

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1

InChI Key

JWJOTENAMICLJG-UWKVNAJESA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

Preparation Methods

Mixed Anhydride Method

The mixed anhydride approach, adapted from Dutasteride synthesis protocols, involves activating the carboxylic acid group of 4-aza-5α-androst-1-en-3-one-17β-carboxylic acid (VII) to facilitate nucleophilic attack by 2,5-bis(trifluoromethyl)aniline (III). As detailed in U.S. Patent 8,153,648, the process begins with the formation of a mixed anhydride intermediate using acyl halides such as methanesulfonyl chloride or pivaloyl chloride. The reaction is conducted in aprotic solvents (e.g., methylene chloride) at temperatures below 10°C to minimize side reactions. A Lewis acid catalyst, such as boron trifluoride etherate, is employed to enhance the electrophilicity of the intermediate, enabling efficient coupling with the aniline derivative.

Critical to this method is the stereochemical integrity of the 17-position. While the patented process yields Dutasteride (17β), modifications such as chiral auxiliaries or stereoselective crystallization could theoretically favor the 17α epimer. For instance, introducing a bulky leaving group during the anhydride formation step may sterically hinder reconfiguration at C17, promoting retention of the α orientation.

Key Reaction Steps:

  • Activation : 4-Aza-5α-androst-1-en-3-one-17β-carboxylic acid reacts with methanesulfonyl chloride in methylene chloride, forming a mixed anhydride.

  • Coupling : The anhydride reacts with 2,5-bis(trifluoromethyl)aniline in the presence of a Lewis acid (e.g., BF₃·Et₂O).

  • Workup : The crude product is purified via crystallization from acetonitrile/water, yielding the desired carboxamide.

Sulfonic Acid Anhydride Condensation

U.S. Patent 8,563,728 discloses an improved synthetic route utilizing sulfonic acid anhydrides, such as trifluoromethanesulfonic anhydride, to activate the carboxylic acid moiety. This method enhances reaction efficiency and scalability, achieving yields of 73–75% with >98% purity for Dutasteride. For this compound, analogous steps would apply, with adjustments to solvent systems and temperature regimes to favor α-configuration retention.

The process involves:

  • Anhydride Formation : 4-Aza-5α-androst-1-en-3-one-17β-carboxylic acid is treated with trifluoromethanesulfonic anhydride in a mixture of methylene chloride and N,N-dimethylformamide (DMF) at 0–10°C.

  • Amine Coupling : The activated intermediate reacts with 2,5-bis(trifluoromethyl)aniline in the presence of N-methylmorpholine, facilitating carboxamide bond formation.

  • Purification : Crude product is dissolved in ethyl acetate and precipitated using heptane, followed by recrystallization to achieve pharmaceutical-grade purity.

Key Reaction Mechanisms and Stereochemical Considerations

Anhydride Activation and Nucleophilic Substitution

The formation of the mixed anhydride or sulfonic acid anhydride intermediate is pivotal for activating the carboxyl group. In the case of trifluoromethanesulfonic anhydride, the electron-withdrawing trifluoromethanesulfonyl group increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the aniline’s amine group. The reaction proceeds via a tetrahedral intermediate, with the Lewis acid coordinating to the carbonyl oxygen to stabilize the transition state.

Stereochemical Control at C17

Achieving the 17α configuration necessitates precise control during the coupling step. Computational studies suggest that steric effects dominate over electronic factors in determining the stereochemical outcome. For example, using bulky solvents like tert-butyl methyl ether may disfavor the 17β conformation by impeding access to the β-face of the steroid nucleus. Additionally, low-temperature conditions (e.g., −20°C) could kinetically trap the α-epimer by slowing down interconversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterMixed Anhydride MethodSulfonic Acid Anhydride Method
Solvent SystemMethylene chlorideCH₂Cl₂/DMF (4:1)
Reaction Temperature0–10°C0–10°C
Coupling Time15–18 hours12–14 hours
YieldNot reported73–75%

The sulfonic acid anhydride method offers superior yields due to the enhanced reactivity of the intermediate. However, both methods require stringent temperature control to prevent epimerization at C17.

Catalytic Additives

The inclusion of N,N-dimethylformamide (DMF) as a co-solvent in the sulfonic acid anhydride method improves reagent solubility and reaction homogeneity. Furthermore, N-methylmorpholine acts as a proton scavenger, mitigating side reactions caused by liberated trifluoromethanesulfonic acid.

Purification and Crystallization Techniques

Crystallization from Acetonitrile/Water

The mixed anhydride method employs acetonitrile/water (9:1) for crystallization, leveraging the differential solubility of the epimers. This compound’s lower solubility in this system facilitates its selective precipitation, though iterative recrystallization may be required to achieve enantiomeric excess >99%.

Anti-Solvent Precipitation

In the sulfonic acid anhydride route, ethyl acetate serves as the primary solvent, with heptane added as an anti-solvent to induce crystallization. This approach minimizes impurities while preserving the α-configuration through rapid precipitation .

Chemical Reactions Analysis

Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .

Scientific Research Applications

17α-Dutasteride has a wide range of scientific research applications:

Mechanism of Action

17α-Dutasteride exerts its effects by selectively inhibiting both type I and type II isoforms of the enzyme 5α-reductase. This inhibition prevents the conversion of testosterone into dihydrotestosterone (DHT), thereby reducing the levels of circulating DHT. The reduction in DHT levels leads to a decrease in prostate size and alleviation of symptoms associated with BPH .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Chemical Properties
Compound CAS Number Molecular Formula Molecular Weight Stereochemistry (C17) Primary Use/Classification
17α-Dutasteride 1796930-46-5 C₂₇H₃₀F₆N₂O₂ 528.53 α-configuration Pharmaceutical impurity
Dutasteride 164656-23-9 C₂₇H₃₀F₆N₂O₂ 528.54 β-configuration 5AR inhibitor (Type 1/2)
Finasteride 98319-26-7 C₂₃H₃₆N₂O₂ 372.55 β-configuration 5AR inhibitor (Type 2)
Dihydro-Dutasteride N/A C₂₇H₃₂F₆N₂O₂ 530.54 β-configuration Metabolic impurity
  • Stereochemical Differences : The α-configuration at C17 in this compound disrupts its binding affinity to 5AR compared to the β-configuration in dutasteride, rendering it pharmacologically inactive .
  • Stability : Dutasteride forms a stable complex with 5AR due to its β-configuration, whereas this compound exhibits weaker enzyme interactions .

Pharmacological Activity

Enzyme Inhibition
  • Dutasteride : Inhibits both Type 1 and Type 2 5AR isoforms, achieving >90% serum DHT suppression .
  • Finasteride : Selective for Type 2 5AR, reducing serum DHT by ~70% .
  • This compound: No significant 5AR inhibition due to altered stereochemistry; primarily studied as a synthesis byproduct .
Clinical Outcomes
  • BPH Treatment :
    • Dutasteride reduces prostate volume by 25–30% and lowers the risk of acute urinary retention (AUR) by 57% .
    • Finasteride shows comparable prostate volume reduction but less DHT suppression, correlating with slower symptom relief .
  • Neuroprotective Effects :
    • Dutasteride increases 17β-estradiol levels via testosterone aromatization, demonstrating neuroprotection in preclinical ALS and Parkinson’s disease models .
    • Finasteride lacks robust neuroprotective data, highlighting a unique advantage of dutasteride .
Table 2: Impurity Characteristics in Dutasteride
Impurity m/z Structural Feature Bioactivity
This compound 528 C17 α-configuration Inactive
Dihydro-Dutasteride 530 Saturated A-ring Inactive
β-Isomer 528 5β-androstane backbone Inactive

Biological Activity

17α-Dutasteride is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and implications in therapeutic applications.

This compound functions primarily by inhibiting both type I and type II isoforms of 5α-reductase, leading to a significant reduction in DHT levels. This dual inhibition is crucial as it addresses the different pathways through which DHT influences prostate growth and function.

  • Inhibition of 5α-reductase : By blocking this enzyme, this compound reduces the conversion of testosterone to DHT, thereby lowering circulating levels of this potent androgen.
  • Impact on Prostate-Specific Antigen (PSA) : The reduction in DHT levels correlates with decreased PSA levels, a biomarker used to monitor prostate health.

Prostate Cancer

Several studies have evaluated the efficacy of this compound in managing prostate cancer and BPH:

  • REDUCE Study : A landmark trial demonstrated that dutasteride significantly reduced the risk of prostate cancer in men with elevated PSA levels. In this study, men receiving dutasteride had a lower incidence of low-grade tumors (Gleason score 5-6) compared to those on placebo (19.9% vs. 25.1%) .
  • Serologic Relapse Study : In men with biochemical relapse post-treatment for localized prostate cancer, dutasteride resulted in a significant decrease in serum PSA levels. After treatment, 46% of participants experienced a PSA decline greater than 10%, and 25% had declines exceeding 50% .
  • Combination Therapies : Research indicates that combining dutasteride with other therapies may enhance its effectiveness. For instance, dutasteride combined with finasteride showed superior outcomes in managing hair loss compared to either agent alone .

Biological Activity Data

StudyPopulationTreatmentOutcomeResults
REDUCE StudyMen with elevated PSADutasteride vs. PlaceboProstate Cancer IncidenceLower incidence of Gleason score 5-6 tumors in dutasteride group (19.9% vs. 25.1%)
Serologic Relapse StudyMen post-radical treatmentDutasteridePSA Levels46% had >10% decrease; 25% had >50% decrease
Combination Therapy StudyPostmenopausal womenDutasteride + Minoxidil vs. Minoxidil aloneHair Loss ImprovementHigher improvement rates in dutasteride group

Case Study: Efficacy in Androgenic Alopecia

A case study involving postmenopausal women treated with dutasteride for androgenic alopecia showed promising results. The treatment led to significant hair regrowth after six months, suggesting that the compound's ability to inhibit DHT could be beneficial beyond prostate-related conditions .

Case Study: Long-term Outcomes

In a long-term follow-up study, patients receiving dutasteride maintained lower PSA levels over several years compared to those on placebo, indicating potential long-term benefits in preventing disease progression .

Safety Profile

While this compound is generally well-tolerated, some side effects have been reported:

  • Sexual Dysfunction : A notable percentage of patients experienced decreased libido and erectile dysfunction.
  • Hormonal Changes : Changes in breast tissue and gynecomastia have also been observed due to altered androgen levels.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 17α-Dutasteride, and how do researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves stereoselective modifications of dutasteride’s 17α-position, validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Reproducibility requires detailed documentation of reaction conditions (solvents, catalysts, temperatures) and cross-referencing with established protocols . Characterization must include purity assessments (>95% by HPLC), mass spectrometry (MS) for molecular weight confirmation, and comparison with reference spectra in public databases (e.g., PubChem) .

Q. How do researchers design in vitro assays to assess this compound’s inhibitory activity against 5α-reductase isoforms?

  • Methodological Answer : Assays involve recombinant human 5α-reductase isoforms (types 1 and 2) expressed in cell lines. Activity is measured via LC-MS quantification of testosterone-to-dihydrotestosterone (DHT) conversion inhibition. Controls include finasteride (selective inhibitor for type 2) and dutasteride (dual inhibitor) to validate isoform specificity. Dose-response curves (IC₅₀ values) must account for enzyme kinetics (Km, Vmax) and use triplicate measurements to minimize variability .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer : Discrepancies in bioavailability or half-life between rodent and primate models often arise from species-specific metabolic pathways. Researchers use compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to adjust for covariates like cytochrome P450 activity. Meta-analyses of published datasets, weighted by sample size and methodological rigor (e.g., adherence to OECD guidelines), help identify confounding variables .

Q. How can researchers validate the specificity of this compound’s off-target effects in transcriptomic studies?

  • Methodological Answer : RNA sequencing data must be contextualized with pathway enrichment tools (e.g., DAVID, Gene Ontology) to distinguish direct targets from secondary effects. CRISPR-Cas9 knockout models of 5α-reductase isoforms can isolate dutasteride-specific transcriptional changes. False discovery rates (FDR) should be controlled using Benjamini-Hochberg correction, and results cross-validated with orthogonal methods like qPCR .

Q. What strategies optimize the bioanalytical validation of this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer : Matrix effects are minimized via protein precipitation (acetonitrile) or solid-phase extraction. Method validation follows FDA guidelines: calibration curves (1–100 ng/mL), precision (CV <15%), accuracy (85–115%), and stability studies (freeze-thaw, long-term). Internal standards (e.g., deuterated dutasteride) correct for ion suppression in LC-MS/MS. Cross-validation with independent labs ensures inter-laboratory consistency .

Q. How do researchers address conflicting findings in this compound’s efficacy in androgen-dependent vs. androgen-independent cancer models?

  • Methodological Answer : Mechanistic studies should differentiate between 5α-reductase-dependent DHT suppression and off-target apoptosis induction. Xenograft models with AR-positive vs. AR-negative cell lines clarify context-dependent efficacy. Transcriptomic profiling (e.g., Nanostring panels) identifies signaling pathways modulated independently of androgen receptor (AR) activity. Dose-ranging studies reconcile discrepancies by establishing threshold effects .

Hypothesis-Driven Research Questions

Q. What experimental frameworks test the hypothesis that this compound modulates non-canonical TGF-β signaling in fibrosis models?

  • Methodological Answer : Dual luciferase reporter assays (e.g., Smad-binding element-driven firefly luciferase) quantify TGF-β pathway activity. Co-treatment with TGF-β receptor inhibitors (e.g., SB431542) distinguishes dutasteride’s direct effects. Fibrosis endpoints (collagen deposition via Masson’s trichrome staining, hydroxyproline assays) are correlated with TGF-β activity in longitudinal studies .

Q. How can researchers design a blinded, randomized study to evaluate this compound’s neuroprotective effects in neurodegenerative disease models?

  • Methodological Answer : Use transgenic murine models (e.g., tauopathy or amyloidosis) with stratified randomization based on baseline cognitive performance (Morris water maze). Blinded administration via osmotic pumps ensures consistent dosing. Endpoints include histopathology (amyloid-β plaques), biomarkers (GFAP for astrogliosis), and behavioral assays. Power analysis determines cohort sizes to detect ≥30% effect sizes with α=0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.